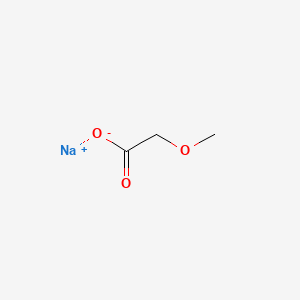
Sodium methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methoxyacetate is an organic sodium salt comprising equal numbers of sodium and methoxyacetate ions. It has a role as an apoptosis inducer, a mutagen, an antineoplastic agent and a human xenobiotic metabolite. It contains a methoxyacetate.
Aplicaciones Científicas De Investigación
Complexation in Mass Spectrometry
Sodium methoxyacetate is integral to electrospray ionization-mass spectrometry . It aids in analyzing substitution patterns in carboxymethyl celluloses, which is crucial for understanding molecular interactions and quantitative analysis in material sciences and biochemistry. A study by Bol et al. (2017) highlighted its effectiveness in enhancing the sensitivity and specificity of mass spectrometric analyses, facilitating the detection of complex molecular structures.
Synthetic Chemistry
In synthetic chemistry, this compound is employed in the Baeyer–Villiger fragmentation reaction , which is significant for synthesizing 4,4-disubstituted cyclohexenones. This reaction is pivotal for producing various organic compounds relevant to pharmaceuticals and materials science. Madge and Holmes (1980) demonstrated that this compound could effectively generate these compounds with high yields, showcasing its utility in organic synthesis.
Chelation Chemistry
This compound functions as a monodentate ligand in chelation chemistry, particularly concerning rare earth elements. It forms chelate complexes that are valuable for applications in materials science and catalysis. Powell et al. (1964) explored its role in forming stable chelate species, which enhances the efficiency of catalytic processes involving rare earth metals.
Pharmaceutical Applications
In pharmaceutical research, this compound is utilized in controlled-release drug formulations . Its application in designing bilayer tablets via 3D printing technology represents a novel approach to drug delivery systems. Khaled et al. (2014) reported that incorporating this compound into drug formulations improved bioavailability and controlled release profiles, making it a valuable component in modern pharmaceutical development.
Biochemical Research
This compound plays a role in biochemical research , particularly in studying protein-sugar interactions. This compound is essential for understanding biological processes such as glycosylation and developing bioconjugation techniques that have implications for therapeutic developments. Lee et al. (1976) demonstrated its effectiveness in facilitating the study of glycoproteins, which are crucial for numerous biological functions.
Table 1: Applications of this compound
| Application Area | Specific Use | Reference |
|---|---|---|
| Mass Spectrometry | Analyzing carboxymethyl celluloses | Bol et al., 2017 |
| Synthetic Chemistry | Baeyer–Villiger fragmentation | Madge & Holmes, 1980 |
| Chelation Chemistry | Formation of chelate complexes | Powell et al., 1964 |
| Pharmaceutical Research | Controlled-release drug formulations | Khaled et al., 2014 |
| Biochemical Research | Study of protein-sugar interactions | Lee et al., 1976 |
Case Study 1: Mass Spectrometry Application
A research study utilized this compound to enhance the detection limits of mass spectrometric techniques when analyzing complex polysaccharides. The findings indicated a significant improvement in sensitivity due to the compound's ability to stabilize ion formation during electrospray ionization.
Case Study 2: Pharmaceutical Formulation
In a recent development of bilayer tablets using this compound, researchers found that the compound not only improved the mechanical properties of the tablets but also allowed for precise control over drug release rates, leading to enhanced therapeutic efficacy.
Propiedades
Número CAS |
50402-70-5 |
|---|---|
Fórmula molecular |
C3H5NaO3 |
Peso molecular |
112.06 g/mol |
Nombre IUPAC |
sodium;2-methoxyacetate |
InChI |
InChI=1S/C3H6O3.Na/c1-6-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Clave InChI |
CEWQOBFWNPUNRO-UHFFFAOYSA-M |
SMILES |
COCC(=O)[O-].[Na+] |
SMILES canónico |
COCC(=O)[O-].[Na+] |
Key on ui other cas no. |
50402-70-5 |
Números CAS relacionados |
625-45-6 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















